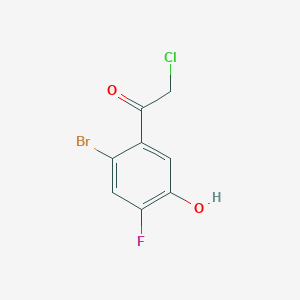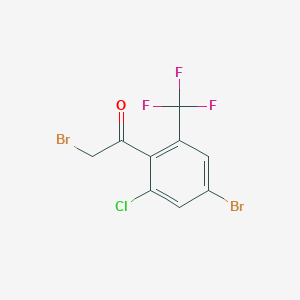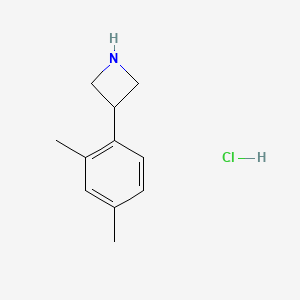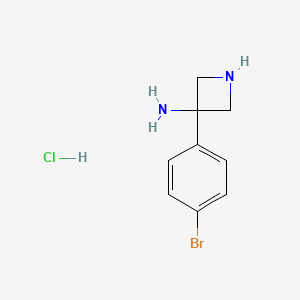![molecular formula C15H19ClN2O6 B13719637 (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/no-structure.png)
(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a bicyclic structure with a chloropyridinyl group and a dihydroxybutanedioic acid moiety, making it a unique and versatile chemical entity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid typically involves multiple steps, including the formation of the bicyclic heptane structure and the introduction of the chloropyridinyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic heptane structure through cyclization reactions involving appropriate precursors.
Chloropyridinyl Group Introduction: Introduction of the chloropyridinyl group via nucleophilic substitution or other suitable methods.
Dihydroxybutanedioic Acid Addition: Coupling of the dihydroxybutanedioic acid moiety to the bicyclic structure under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, catalytic processes, and advanced purification methods may be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
The compound (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
The compound (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as drug development for specific diseases.
Industry: Utilized in the production of specialized materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
特性
分子式 |
C15H19ClN2O6 |
|---|---|
分子量 |
358.77 g/mol |
IUPAC名 |
(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C11H13ClN2.C4H6O6/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;5-1(3(7)8)2(6)4(9)10/h1,4,6,8-10,14H,2-3,5H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+,10+;1-,2-/m11/s1 |
InChIキー |
FEDAFYKDROCDJT-SIZPAGCESA-N |
異性体SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)C3=CN=C(C=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)






